Diacetyldichlorofluorescein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVUBYASAICPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174389 | |
| Record name | Diacetyldichlorofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044-85-1 | |
| Record name | Diacetyldichlorofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetyldichlorofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',7'-Dichlorofluorescein 3',6'-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanisms of Action and Intracellular Processing of Diacetyldichlorofluorescein
Cellular Uptake and Permeability
The initial step in the mechanism of action of Diacetyldichlorofluorescein involves its passage across the cell membrane. As a non-polar and stable compound, it readily diffuses across the lipid bilayer to enter the intracellular environment. The presence of two acetyl groups on the fluorescein (B123965) backbone significantly increases its lipophilicity, a key factor that facilitates its passive diffusion into cells. This enhanced permeability allows the molecule to efficiently traverse the hydrophobic core of the cell membrane and accumulate within the cytoplasm.
Deacetylation by Intracellular Esterases to 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH)
Once inside the cell, this compound is subjected to enzymatic hydrolysis by ubiquitous intracellular esterases. These enzymes cleave the two acetyl groups from the molecule, transforming it into 2',7'-dichlorodihydrofluorescein (DCFH) acs.org. This deacetylation process is a critical step, as it converts the lipophilic, membrane-permeant probe into a more polar, hydrophilic molecule that is effectively trapped within the cell. The resulting DCFH is non-fluorescent and serves as the substrate for subsequent oxidation by reactive oxygen species.
The kinetics of this enzymatic reaction can be described by the Michaelis-Menten model, which relates the rate of reaction to the concentration of the substrate. While specific kinetic parameters for the deacetylation of this compound are not extensively documented, data from similar fluorescein derivatives can provide a framework for understanding this process. For example, the hydrolysis of fluorescein diacetate (FDA) in cell extracts follows first-order kinetics with a rate constant (K) of 0.33 s⁻¹, while the hydrolysis of cFDA is described by Michaelis-Menten kinetics with an apparent Vmax of 12.3 nmol·min⁻¹·mg of protein⁻¹ and a Km of 0.29 mM nih.gov. These findings suggest that the efficiency of DCFH production within the cell is dependent on both the intracellular concentration of the parent compound and the activity of the esterase enzymes.
Oxidation of DCFH to 2',7'-dichlorofluorescein (B58168) (DCF) by Reactive Oxygen Species (ROS)
The final and most crucial step in the detection of oxidative stress is the oxidation of the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF) acs.org. This oxidation is mediated by various reactive oxygen species present within the cell. The resulting DCF molecule exhibits strong fluorescence, with excitation and emission maxima that are readily detectable using fluorescence microscopy or spectroscopy. The intensity of this fluorescence is directly proportional to the amount of ROS that has reacted with the DCFH, thus providing a quantitative measure of intracellular oxidative stress.
Table 1: Spectral Properties of 2',7'-dichlorofluorescein (DCF)
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~504 nm | genaxxon.comsigmaaldrich.com |
| Emission Maximum (λem) | ~529 nm | genaxxon.comsigmaaldrich.com |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ (for Fluorescein in 0.1N NaOH) | aatbio.com |
DCFH is known to react with a broad range of oxidizing species, making it a general indicator of oxidative stress rather than a probe for a specific ROS. The reactivity of DCFH with different ROS varies, which is an important consideration when interpreting experimental results.
The reaction of DCFH with hydrogen peroxide is a key aspect of its use as an ROS indicator. While it is often stated that DCFH detects H₂O₂, the direct reaction between the two molecules is thought to be slow. The oxidation of DCFH by H₂O₂ is often catalyzed by intracellular peroxidases or transition metals like iron nih.govresearchgate.net. In the presence of horseradish peroxidase (HRP), for instance, H₂O₂ can efficiently oxidize DCFH to DCF researchgate.net. The rate of this reaction is dependent on the concentrations of both DCFH and H₂O₂, as well as the presence of catalysts.
Hydroxyl radicals are highly reactive oxygen species, and they react with DCFH at a diffusion-controlled rate acs.org. This means that nearly every encounter between a hydroxyl radical and a DCFH molecule results in a reaction. The rate constant for the interaction of hydroxyl radicals with DCFH is close to the diffusion-controlled limit, indicating a very rapid and efficient oxidation process acs.org.
The reactivity of DCFH with superoxide (B77818) radicals is a subject of some debate. It is generally considered that DCFH does not react directly with superoxide at a significant rate researchgate.net. However, the dismutation of superoxide can produce hydrogen peroxide, which can then, in the presence of catalysts, lead to the oxidation of DCFH. Furthermore, the one-electron oxidation of DCFH can lead to the formation of a radical intermediate that can react with molecular oxygen to produce superoxide, potentially leading to an amplification of the fluorescent signal acs.org.
Table 2: Reactivity of 2',7'-dichlorodihydrofluorescein (DCFH) with Reactive Oxygen Species
| Reactive Oxygen Species | Reactivity with DCFH | Rate Constant (M⁻¹s⁻¹) | Notes | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Slow, often requires catalysis | Not well-established for direct reaction | Reaction is significantly enhanced by peroxidases or transition metals. | nih.govresearchgate.net |
| Hydroxyl Radical (•OH) | Very high | Close to diffusion-controlled limit | A highly efficient reaction. | acs.org |
Specificity and Reactivity with Various ROS
Peroxynitrite (ONOO⁻)
This compound (DCFH-DA) is a widely utilized probe for detecting intracellular reactive oxygen species (ROS). Upon entering cells, it is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which can then be oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). While initially thought to be a specific indicator for hydrogen peroxide (H₂O₂), subsequent research has demonstrated its reactivity with a broader range of oxidizing species, including the potent reactive nitrogen species (RNS), peroxynitrite (ONOO⁻) nih.gov.
Peroxynitrite, formed from the rapid reaction between nitric oxide (NO) and superoxide (O₂⁻), is a strong oxidant implicated in cellular damage. Studies have shown that DCFH is efficiently oxidized by peroxynitrite nih.govnih.gov. In cell-free systems, chemically synthesized peroxynitrite induces a linear increase in DCF fluorescence nih.gov. Furthermore, conditions that promote the simultaneous generation of NO and O₂⁻ lead to significant DCF fluorescence, which is not observed when only one of the precursors is present nih.govnih.gov. This indicates that the oxidation is mediated by the formation of peroxynitrite. The mechanism of this oxidation is believed to be a direct reaction, as it is not inhibited by hydroxyl radical scavengers nih.gov. The reaction is also pH-dependent, with diminished DCF formation at alkaline pH, suggesting that the protonated form of peroxynitrite, peroxynitrous acid (ONOOH), is the primary oxidizing agent nih.gov. The sensitivity of DCFH to peroxynitrite has led to its use as a marker for peroxynitrite formation in living cells nih.gov.
| Experimental Condition | Observation | Implication | Reference |
|---|---|---|---|
| Cell-free system with synthesized peroxynitrite (50-500 nM) | Linear increase in DCF fluorescence. | DCFH is directly oxidized by peroxynitrite. | nih.gov |
| Simultaneous generation of nitric oxide and superoxide | Significant increase in DCF fluorescence. | Oxidation is mediated by peroxynitrite formation. | nih.govnih.gov |
| Presence of hydroxyl radical scavengers (mannitol, dimethylsulfoxide) | No inhibition of peroxynitrite-mediated DCF formation. | The oxidation mechanism is not dependent on hydroxyl radicals. | nih.gov |
| Alkaline pH | Diminished DCF formation. | Peroxynitrous acid (ONOOH) is likely the primary oxidant. | nih.gov |
Other Reactive Nitrogen Species (RNS) like Nitric Oxide (NO)
The reactivity of DCFH with other reactive nitrogen species, particularly nitric oxide (NO), has been a subject of investigation. While peroxynitrite is a potent oxidant of DCFH, the direct reactivity of NO with DCFH is less clear. Some studies have shown that in a cell-free system, NO can directly oxidize DCF to a fluorescent compound, with the fluorescence intensity being dependent on the NO concentration nih.gov. However, other research suggests that NO alone, under aerobic conditions, does not induce the oxidation of dichlorofluorescin nih.gov. It is proposed that the observed fluorescence increase in the presence of NO in cellular systems may be due to the formation of other reactive species. For instance, glutamate-stimulated NO production in cerebellar granule cells led to a rapid increase in DCF fluorescence, which was partially blocked by a nitric oxide synthase (NOS) inhibitor, suggesting a role for NO-derived species nih.gov. It's important to note that DCFH-DA is considered a non-specific probe capable of detecting various RNS, such as the nitrogen dioxide radical (NO₂•) and peroxynitrite researchgate.net. Therefore, an increase in DCF fluorescence in a biological system with elevated RNS cannot be solely attributed to a single species without further investigation and the use of appropriate controls researchgate.net.
Debate and Controversies Regarding Specificity and Mechanism
The use of DCFH-DA as a specific probe for intracellular ROS and RNS is fraught with complexities and potential artifacts that have led to considerable debate within the scientific community.
Auto-oxidation and False Positives
A significant concern with the DCFH assay is its susceptibility to auto-oxidation, which can lead to false-positive results. The oxidation of DCFH can be a self-propagating process. For example, the one-electron oxidation of DCFH can produce a DCF semiquinone radical (DCF•⁻), which can then react with molecular oxygen to generate superoxide uu.nl. This newly formed superoxide can then further contribute to the oxidation of DCFH, creating an amplifying loop that results in an overestimation of the initial oxidant concentration. This auto-amplification of the signal is a serious artifact that can obscure the true levels of intracellular oxidants. Furthermore, studies have shown that fluorescence can continue to increase long after the initial oxidizing agent, such as peroxynitrite, has decomposed, suggesting the generation of secondary oxidants by the assay system itself nih.gov.
Interference from Non-ROS Molecules
The specificity of the DCFH assay is further compromised by its reactivity with various non-ROS molecules. Heme-containing proteins like peroxidases and cytochrome c can significantly enhance the oxidation of DCFH, even in the absence of hydrogen peroxide ahajournals.org. This means that changes in cellular peroxidase activity can be misinterpreted as changes in H₂O₂ levels ahajournals.org. Additionally, certain redox-active compounds can directly oxidize DCFH independent of ROS production. For instance, the bacterial virulence factor pyocyanin (B1662382) has been shown to directly oxidize DCFH researchgate.net. This lack of specificity means that an increase in DCF fluorescence is not an unequivocal indicator of increased ROS or RNS production.
Influence of Experimental Conditions on DCF Formation
The formation of DCF is highly sensitive to experimental conditions, which can significantly impact the reliability and reproducibility of the assay. Several factors can influence the rate of DCFH oxidation independently of the actual level of oxidative stress. These include:
pH of the assay medium : The pH can affect the stability of the probe and the reactivity of the oxidizing species nih.goveur.nlresearchgate.net.
Type of culture medium : Different media components can interact with the probe or the oxidants, altering the fluorescence signal nih.goveur.nlresearchgate.net.
Presence of serum : Fetal calf serum, a common supplement in cell culture, can influence DCF formation nih.goveur.nlresearchgate.net.
Solvent concentration : The final concentration of the solvent used to dissolve DCFH-DA can affect the assay's outcome nih.goveur.nlresearchgate.net.
Incubation time : Background fluorescence tends to increase over time, necessitating careful optimization of incubation periods tandfonline.com.
These variables highlight the critical need for stringent standardization of protocols and the inclusion of appropriate controls to minimize artifacts and ensure the accurate interpretation of results obtained with the DCFH-DA assay nih.goveur.nlresearchgate.net.
| Factor | Effect on DCF Formation | Reference |
|---|---|---|
| pH | Can alter probe stability and oxidant reactivity. | nih.goveur.nlresearchgate.net |
| Culture Medium Composition | Components can interact with the probe and oxidants. | nih.goveur.nlresearchgate.net |
| Presence of Fetal Calf Serum | Can influence the rate of DCF formation. | nih.goveur.nlresearchgate.net |
| DCFH-DA Solvent Concentration | The final concentration can impact the assay results. | nih.goveur.nlresearchgate.net |
| Incubation Time | Longer incubation can lead to increased background fluorescence. | tandfonline.com |
Location of DCFH within the Lipid Bilayer and its Implications for ROS Interaction
The subcellular localization of DCFH is a critical factor in determining its interaction with ROS and RNS. It has been traditionally assumed that after deacetylation, DCFH is released into the cytosol. However, studies using nuclear magnetic resonance (NMR) have challenged this view, suggesting that DCFH is not freely diffusible in the aqueous cytoplasm but is instead located within the lipid bilayer of cellular membranes nih.govresearchgate.net. Specifically, NMR chemical shift-polarity correlations indicate that both DCFH-DA and DCFH reside well within the lipid bilayer, not at the membrane-water interface nih.govresearchgate.net. The more lipophilic DCFH-DA is found deeper within the bilayer, while the slightly more polar DCFH is located in a shallower region, but still within the hydrophobic core researchgate.net.
This localization has significant implications for the types of ROS that DCFH can detect. Its position within the lipid bilayer makes it less accessible to aqueous-phase ROS. However, lipid-soluble oxidants or those that can penetrate the lipid bilayer, such as hydrogen peroxide and superoxide, would be able to interact with and oxidize DCFH nih.govresearchgate.net. This finding questions the ability of DCFH to accurately report on ROS generated in the aqueous intracellular environment and suggests it may be more sensitive to lipid-phase oxidation events.
Advanced Methodological Considerations and Assay Optimization for Diacetyldichlorofluorescein Based Research
Assay Design and Experimental Controls
A well-designed assay with appropriate controls is fundamental to obtaining reliable and interpretable data. The core principle of the assay involves the enzymatic conversion of the non-fluorescent DCFH-DA to 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH) within the cell, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). However, this process can be influenced by several factors unrelated to cellular ROS levels, necessitating rigorous controls.
Key experimental controls include:
Cell-free controls: To account for auto-oxidation of the probe or interactions with components of the assay medium, it is crucial to run parallel experiments in the absence of cells. This helps to distinguish between cellular ROS production and background fluorescence. Studies have shown that certain culture media and even some experimental compounds can directly interact with the probe, leading to artifactual fluorescence.
Positive controls: Including a known inducer of oxidative stress, such as tert-butyl hydroperoxide (TBHP), helps to validate the assay's ability to detect an increase in ROS. The concentration of the positive control may need to be optimized for the specific cell line being used, as sensitivity can vary.
Negative controls: Untreated or vehicle-treated cells serve as a baseline for normal cellular ROS levels. This allows for the accurate quantification of changes in fluorescence induced by the experimental treatment.
Loading controls: To ensure that differences in fluorescence are not due to variations in probe uptake, it is advisable to monitor cellular loading of DCFH-DA. This can be particularly important when comparing different cell types or treatment conditions that might affect cellular esterase activity or membrane permeability.
Careful consideration of the timing of probe loading in relation to the experimental treatment is also critical. The sensitivity and specificity of the DCF assay can be significantly influenced by whether the cells are loaded with DCFH-DA before, during, or after exposure to the stimulus of interest nih.govresearchgate.net.
Influence of Cell Type and Culture Conditions
The cellular environment plays a significant role in the outcome of DCFH-DA assays. The choice of cell type and the composition of the culture medium can introduce variability and potential artifacts if not carefully managed.
The physical state of the cells, whether they are grown in adherence to a surface or in suspension, can impact the assay. Adherent cells, which grow in a monolayer, may have different metabolic and physiological characteristics compared to suspension cells. While the fundamental principles of the DCFH-DA assay apply to both, practical considerations differ. For adherent cells, the assay can be performed directly in culture plates, allowing for imaging and plate reader-based quantification nih.gov. Suspension cells, on the other hand, are typically pelleted and resuspended at a specific density for the assay, which is often analyzed using flow cytometry abcam.com. The process of detaching adherent cells using enzymes like trypsin for flow cytometry can itself induce oxidative stress and should be performed with care.
| Cell Type | Advantages in DCFH-DA Assays | Disadvantages in DCFH-DA Assays |
| Adherent Cells | In situ analysis possible, allows for morphological correlation. nih.govpatsnap.com | Detachment for flow cytometry can induce stress. Confluency can affect results. |
| Suspension Cells | Homogeneous cell population, straightforward for flow cytometry. abcam.compatsnap.com | Higher potential for cell loss during washing steps. |
The composition of the culture medium can significantly interfere with the DCFH-DA assay.
Phenol (B47542) Red: This common pH indicator found in many culture media is known to have intrinsic antioxidant properties and can also contribute to background fluorescence. Therefore, it is highly recommended to use phenol red-free medium during the assay to avoid these interferences researchgate.net.
Serum: Fetal bovine serum (FBS) and other serum components can contain esterases that hydrolyze DCFH-DA extracellularly, leading to increased background fluorescence. Serum can also interact with certain toxicants, further complicating the interpretation of results nih.govnih.gov. Performing the assay in serum-free medium or a buffered salt solution like Hank's Balanced Salt Solution (HBSS) is often preferred to minimize these effects nih.govmdpi.com. However, prolonged incubation in serum-free conditions can also induce stress in some cell types, so the incubation period should be kept as short as possible.
Other Components: Some media formulations, such as DMEM, contain compounds that can generate oxidants, leading to higher background DCF formation compared to other media like RPMI or Williams E medium mdpi.commdpi.com. The presence of buffers like HEPES can also have complex, medium-dependent effects on probe oxidation mdpi.com.
The number of cells and their health status are critical parameters that must be controlled.
Cell Density: The fluorescence signal in a DCFH-DA assay is generally proportional to the number of cells within a certain range nih.gov. It is essential to normalize the fluorescence intensity to the cell number or total protein content to account for variations in cell density between wells or samples. Overly confluent or sparse cultures can exhibit altered metabolic states and ROS production, so it is important to work with cells in their logarithmic growth phase.
Cell Viability: Only viable cells with active esterases can effectively load and process the DCFH-DA probe. A decrease in cell viability due to the experimental treatment can lead to a reduction in fluorescence that might be misinterpreted as a decrease in ROS production. Therefore, it is crucial to assess cell viability concurrently using a reliable method, such as the trypan blue exclusion assay or a cytotoxicity assay that does not interfere with the DCF fluorescence spectrum nih.gov.
Probe Concentration and Incubation Parameters
The concentration of DCFH-DA and the incubation time must be carefully optimized for each cell type and experimental condition to ensure adequate probe loading without causing cytotoxicity.
Probe Concentration: The optimal concentration of DCFH-DA typically ranges from 1 to 50 µM. Higher concentrations may lead to cellular toxicity or artifacts due to probe overload. It is recommended to perform a concentration-response curve to determine the optimal concentration that provides a robust signal without affecting cell viability. For some hepatocyte cell lines, intracellular probe levels have been shown to reach saturation at concentrations of 60 µM or higher mdpi.comnih.gov.
Incubation Time: The incubation time for probe loading is also a critical parameter. A sufficient incubation period is necessary for the probe to enter the cells and be deacetylated. This can range from 15 to 60 minutes, depending on the cell type. Shorter incubation times of 5-10 minutes may be sufficient for some single-read experiments nih.gov. Prolonged incubation can lead to spontaneous oxidation of the probe and increased background fluorescence.
Temperature: The assay is typically performed at 37°C to maintain optimal cellular function nih.gov.
| Parameter | Recommended Range | Considerations |
| Probe Concentration | 1 - 50 µM | Cell type-dependent; perform a concentration-response curve. mdpi.comnih.gov |
| Incubation Time | 15 - 60 minutes | Cell type-dependent; shorter times may be sufficient for some applications. nih.gov |
| Temperature | 37°C | Maintain optimal cellular function. nih.gov |
Temporal Dynamics of Fluorescence Signal
ROS production can be a dynamic process, and the timing of fluorescence measurement is crucial for capturing the relevant cellular events. The fluorescence signal can change over time due to both the kinetics of ROS production and the potential for leakage of the fluorescent product, DCF, from the cells nih.gov.
Kinetic measurements, where fluorescence is monitored at multiple time points, can provide valuable information about the temporal dynamics of ROS production in response to a stimulus. This approach is often more informative than a single endpoint measurement. Studies have shown that the DCF signal can be transient, and the peak response may be missed with a single reading nih.gov. Furthermore, some cell types, such as hepatocytes, can actively export DCF, leading to a decrease in the intracellular fluorescence signal over time mdpi.comspringernature.com. Therefore, understanding the temporal profile of the fluorescence signal is essential for accurate data interpretation. Continuous monitoring of the fluorescence signal in a plate reader can provide a detailed picture of the kinetics of ROS production nih.gov.
Strategies to Minimize Artifacts and Enhance Specificity
In Diacetyldichlorofluorescein (DCFH-DA)-based research, ensuring the specificity of the assay and minimizing artifacts are critical for obtaining accurate and reproducible data. The inherent reactivity of the DCFH probe with a variety of oxidizing species, not just those of biological interest, necessitates the implementation of rigorous methodological controls. Strategies to enhance the reliability of the assay include the use of antioxidants and scavengers to confirm the nature of the detected reactive species, and advanced techniques such as nanoparticle encapsulation to improve the probe's stability and reduce non-specific interactions.
Use of Antioxidants and Scavengers
A key strategy to validate the specificity of the DCFH-DA assay is the concurrent use of various antioxidants and scavengers. These compounds can help differentiate between genuine intracellular reactive oxygen species (ROS) and other confounding factors that may lead to probe oxidation. By observing a reduction in the fluorescent signal in the presence of these agents, researchers can more confidently attribute the signal to specific types of ROS.
Pre-treatment of cells with antioxidants before the introduction of a pro-oxidant stimulus is a common approach to confirm that the observed fluorescence from Dichlorofluorescein (DCF) is indeed due to oxidative stress. For instance, studies have demonstrated that antioxidants like N-acetyl-l-cysteine (NAC) and ascorbic acid (vitamin C) can significantly reduce the intracellular ROS levels detected by the DCFH-DA assay. nih.govmdpi.com NAC, a precursor to the antioxidant glutathione, and ascorbic acid, a potent free radical scavenger, can effectively neutralize ROS, thereby preventing the oxidation of DCFH. mdpi.com A significant decrease in DCF fluorescence upon pre-incubation with these antioxidants provides strong evidence that the signal is ROS-dependent.
In cell-free systems, where the Fenton reaction (a reaction between ferrous iron and hydrogen peroxide that generates highly reactive hydroxyl radicals) can be a source of artifacts, iron chelators such as deferoxamine (B1203445) have been shown to inhibit DCF formation. escholarship.org The hydroxyl radical scavenger formate (B1220265) has also been demonstrated to reduce DCF fluorescence in such systems. yenepoya.res.in The use of these specific scavengers and chelators can help to rule out non-biological, chemical sources of probe oxidation.
The following interactive table summarizes the use of various antioxidants and scavengers as methodological controls in DCFH-DA assays:
| Agent | Type | Mechanism of Action | Application in DCFH-DA Assay |
|---|---|---|---|
| N-acetyl-l-cysteine (NAC) | Antioxidant | Precursor to glutathione; scavenges free radicals. mdpi.com | General control to confirm ROS-dependent fluorescence. |
| Ascorbic Acid (Vitamin C) | Antioxidant | Donates electrons to neutralize free radicals. nih.gov | General control to validate oxidative stress measurements. nih.govmdpi.com |
| Catalase | Enzymatic Scavenger | Decomposes hydrogen peroxide into water and oxygen. yenepoya.res.in | To specifically assess the contribution of H₂O₂ to DCF oxidation. yenepoya.res.in |
| Superoxide (B77818) Dismutase (SOD) | Enzymatic Scavenger | Converts superoxide radicals into hydrogen peroxide and oxygen. nih.gov | Used to investigate the role of superoxide radicals in the observed fluorescence. yenepoya.res.in |
| Deferoxamine | Chelator | Binds to iron, preventing its participation in the Fenton reaction. | Used in cell-free systems to inhibit iron-mediated DCFH oxidation. escholarship.org |
| Formate | Scavenger | Scavenges hydroxyl radicals. | To determine the involvement of hydroxyl radicals in DCF formation in cell-free assays. yenepoya.res.in |
Nanoparticle Encapsulation for Improved Stability and Reduced Interference
A significant advancement in minimizing artifacts and enhancing the specificity of DCFH-DA-based research is the encapsulation of the probe within nanoparticles. This approach addresses several inherent limitations of the free probe, such as its potential for auto-oxidation, photo-oxidation, and non-specific interactions with cellular components.
One of the most promising developments in this area is the creation of silica-based nanostructured probes, such as nanoDCFH-DA. In this system, the DCFH-DA molecule is covalently attached to a mesoporous silica (B1680970) nanoparticle via a linker. This "nano" approach has been shown to circumvent some of the major limitations of the molecular probe.
The nanoDCFH-DA probe has been synthesized and characterized as a biocompatible fluorescent nanoprobe for the detection of reactive oxygen species in biological systems. The covalent attachment to the silica nanoparticle provides a stable platform that protects the probe from the surrounding environment until it interacts with its target ROS.
A primary advantage of the nanoparticle encapsulation strategy is the significant reduction in non-specific interactions. The silica nanoparticle acts as a physical barrier, hampering the interaction of the DCFH-DA probe with proteins in biological systems. This is a crucial improvement, as non-specific binding to proteins can alter the probe's reactivity and lead to erroneous results.
Furthermore, nanoDCFH-DA has been demonstrated to slow down the reaction of the probe with molecular oxygen. The auto-oxidation of DCFH by molecular oxygen is a well-known source of background fluorescence and can lead to an overestimation of ROS levels. By encapsulating the probe, its exposure to molecular oxygen is limited, thereby increasing the stability of the probe and the reliability of the assay. In vitro studies have shown that the nanoprobe is internalized by cells and is capable of detecting intracellularly generated reactive oxygen species, indicating that the encapsulation does not hinder its primary function.
Applications of Diacetyldichlorofluorescein in Cellular and Molecular Biology Research
General Measurement of Cellular Oxidative Stress
The most widespread application of Diacetyldichlorofluorescein is in the general, semi-quantitative measurement of cellular oxidative stress. mdpi.com The underlying principle of this assay involves the passive diffusion of the non-fluorescent and non-polar this compound diacetate (DCFH-DA) across the cell membrane into the cell's interior. nih.govresearchgate.net Once inside, intracellular esterases cleave the two acetate (B1210297) groups, converting DCFH-DA into the polar and non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH), which is then trapped within the cell. nih.govnih.gov
The DCF assay is valued for its simplicity, cost-effectiveness, and high sensitivity to changes in the cellular redox environment. nih.govspringernature.comnih.gov It can be employed to measure ROS generation following chemical treatments or genetic modifications, thereby providing valuable insights into the mechanisms of cellular responses to environmental stressors. nih.gov The versatility of this assay allows for its use with various analytical platforms, including fluorescence microscopy, flow cytometry, and microplate readers, making it a staple in many cell biology laboratories. biocompare.comnih.gov
| Feature | Description |
| Probe | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) |
| Mechanism | DCFH-DA diffuses into cells, is deacetylated by esterases to DCFH, and then oxidized by ROS to the fluorescent DCF. |
| Detected Species | A broad range of reactive oxygen species, including •OH and •NO₂. nih.gov |
| Measurement | The intensity of green fluorescence is proportional to the intracellular ROS concentration. |
| Instrumentation | Fluorescence microscope, flow cytometer, microplate reader. biocompare.comnih.gov |
Investigating Reactive Oxygen Species Generation in Specific Cellular Compartments
While DCFH-DA is primarily used for measuring global cellular ROS levels, its application can be extended to investigate ROS production within specific subcellular compartments, albeit with some modifications and considerations.
The deacetylation of DCFH-DA by cytosolic esterases results in the formation of the membrane-impermeable DCFH, effectively trapping the probe within the cytoplasm. nih.gov This intrinsic property makes DCFH-DA a suitable tool for primarily detecting ROS generated in the cytosol. biocompare.com Studies have successfully used this method to show increased cytosolic ROS generation in activated T cells compared to basal cells. biocompare.com
Mitochondria are a primary source of intracellular ROS. nih.gov While standard DCFH-DA is retained in the cytosol, its use in directly measuring mitochondrial ROS is debated and often considered limited. nih.gov Some studies have reported the use of DCFH-DA to assess general oxidative stress that may originate from mitochondria. mdpi.comresearchgate.net For instance, electron transport chain inhibitors like rotenone and antimycin A are used to induce mitochondrial ROS production, which can then be detected by the subsequent oxidation of DCFH to DCF. mdpi.comnih.gov However, it is important to note that this measures a downstream effect in the cytosol rather than ROS directly within the mitochondrial matrix. nih.gov
To specifically target mitochondria, cationic derivatives of dihydroethidium, such as MitoSOX Red, have been developed. These probes accumulate in the mitochondria due to the negative mitochondrial membrane potential. mdpi.comnih.gov One study utilized a derivative, 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate di-acetomethyl ester (DCDHF), and found that its fluorescence was blurred and spread over the cytoplasm surrounding mitochondrial clusters, suggesting it does not enter the mitochondrial matrix but is oxidized by ROS released from mitochondria into the cytosol. In contrast, another probe, dihydrofluorescein diacetate (DHF), was observed to enter mitochondria and react with ROS within the matrix. nih.gov
In plant biology, chloroplasts are a significant site of ROS production, particularly under stress conditions. The photosynthetic electron transport chain is a major source of ROS within these organelles. biorxiv.org The probe 2',7'-dichlorodihydrofluorescein diacetate has been used to detect ROS accumulation in the chloroplasts of guard cells in Arabidopsis thaliana. Researchers were able to visualize and quantify the relative change in fluorescence within guard cell chloroplasts in response to stimuli, indicating a role for chloroplast-derived ROS in physiological processes like stomatal closure. biorxiv.org
| Cellular Compartment | Applicability of this compound | Key Findings and Considerations |
| Cytosol | High | The deacetylated probe (DCFH) is trapped in the cytosol, making it well-suited for detecting cytosolic ROS. nih.gov |
| Mitochondria | Limited | Standard DCFH-DA does not specifically accumulate in mitochondria. It can detect cytosolic ROS released from mitochondria. nih.gov Modified probes or other specific dyes are often preferred for direct mitochondrial ROS measurement. mdpi.comnih.gov |
| Chloroplasts | Moderate | Has been successfully used to visualize and quantify ROS within chloroplasts of plant guard cells. biorxiv.org |
Assessment of Oxidative Stress in Disease Models
The role of oxidative stress is implicated in a wide array of pathological conditions, including cancer, neurodegenerative diseases, and inflammation. nih.govspringernature.com Consequently, this compound-based assays are frequently employed in disease models to elucidate the involvement of ROS.
In cancer biology, the measurement of ROS is crucial as oxidative stress plays a dual role in both promoting and suppressing tumor growth. The DCFH-DA assay has been extensively used to quantify intracellular ROS levels in various cancer cell lines. researchgate.net For example, a spectrofluorometric method using DCFH-DA was employed to determine the intracellular ROS produced in drug-sensitive and drug-resistant human erythromyelogenous leukemia (K562) and small cell lung carcinoma (GLC4) cell lines. researchgate.net
Research has also utilized this assay to investigate the effects of chemotherapeutic agents on cancer cells. In a study on HCT116 colorectal cancer cells, treatment with ferrous sulfate and doxorubicin led to a significant increase in green fluorescence, indicating a rise in oxidative stress. nih.govyoutube.com These findings highlight the utility of this compound in screening for compounds that induce oxidative stress in cancer cells, a potential therapeutic strategy.
| Cancer Cell Line | Research Focus | Key Findings with DCFH-DA Assay |
| HCT116 (Colorectal Cancer) | Induction of oxidative stress by chemical agents. nih.govyoutube.com | Treatment with ferrous sulfate or doxorubicin significantly increased DCF fluorescence, indicating elevated ROS levels. nih.govyoutube.com |
| K562 (Erythromyelogenous Leukemia) | Comparison of ROS levels in drug-sensitive and drug-resistant cells. researchgate.net | The DCFH-DA assay was used to quantify differences in intracellular ROS between sensitive (K562) and resistant (K562/adr) lines. researchgate.net |
| GLC4 (Small Cell Lung Carcinoma) | Comparison of ROS levels in drug-sensitive and drug-resistant cells. researchgate.net | Intracellular ROS levels were determined in both sensitive (GLC4) and resistant (GLC4/adr) cells using a spectrofluorometric method with DCFH-DA. researchgate.net |
Cancer Biology Research
Chemoresistance and Cancer Stem Cells
The development of chemoresistance is a significant obstacle in cancer therapy, and emerging evidence suggests that cancer stem cells (CSCs) play a crucial role in this phenomenon. One of the mechanisms by which CSCs may exhibit resistance is through the regulation of intracellular reactive oxygen species (ROS) levels. This compound (DCFH-DA) is a key tool for investigating the role of ROS in chemoresistant CSCs.
Studies have utilized DCFH-DA to compare ROS levels in drug-sensitive and drug-resistant cancer cell lines. For instance, in human bladder cancer cells, a cisplatin-resistant cell line (HT1376-CisR) was shown to have lower basal intracellular ROS levels compared to the parental cisplatin-sensitive cell line (HT1376) when measured using a 2,7-dichlorodihydrofluorescein diacetate probe researchgate.net. This suggests that a lower intrinsic level of oxidative stress may contribute to cisplatin resistance.
Furthermore, the response of cancer cells to chemotherapeutic agents that induce ROS production can be monitored using DCFH-DA. For example, treatment of prostate cancer cells (PC3M) with paclitaxel, a common chemotherapeutic, resulted in a significant increase in intracellular ROS levels as detected by the DCFH-DA flow cytometry assay mdpi.com. This elevation in ROS was linked to the induction of apoptosis in the cancer cells mdpi.com. By using DCFH-DA, researchers can screen for compounds that modulate ROS levels in CSCs and potentially overcome chemoresistance.
| Cell Line | Treatment | Observation | Reference |
|---|---|---|---|
| HT1376 (Bladder Cancer) | None (Basal) | Higher basal intracellular ROS | researchgate.net |
| HT1376-CisR (Cisplatin-Resistant Bladder Cancer) | None (Basal) | Lower basal intracellular ROS | researchgate.net |
| PC3M (Prostate Cancer) | Paclitaxel | Dose-dependent increase in ROS levels | mdpi.com |
Antitumor Activity Studies
This compound is an invaluable tool in the evaluation of the antitumor activity of novel therapeutic agents, particularly those that exert their effects through the induction of oxidative stress. Many anticancer drugs function by increasing the production of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis. DCFH-DA allows for the quantification of this ROS production, providing a measure of the drug's efficacy.
A classic example is the use of DCFH-DA to study the effects of doxorubicin, a widely used chemotherapeutic agent. Flow cytometric analysis using DCFH-DA has demonstrated a significant increase in the fluorescence of 2',7'-dichlorofluorescein (B58168) (DCF) in human colon adenocarcinoma cells (LoVo) treated with doxorubicin, indicating a dose-dependent production of intracellular free radicals arvojournals.orgresearchgate.net. This doxorubicin-induced increase in ROS is a key component of its antitumor mechanism arvojournals.org.
The DCFH-DA assay is also employed to screen and characterize novel anticancer compounds. For instance, the real-time monitoring of ROS production in breast cancer cells (MCF-7) treated with Tert-butyl hydrogen peroxide (TBHP), a known ROS generator, was successfully achieved using a DCFH-DA assay nih.gov. This allows for a dynamic understanding of how a compound affects cellular redox balance over time. By measuring the level of induced oxidative stress, researchers can gain insights into the mechanism of action of potential antitumor drugs and identify those with high therapeutic potential.
| Cell Line | Compound | Method | Finding | Reference |
|---|---|---|---|---|
| LoVo (Colon Adenocarcinoma) | Doxorubicin | Flow Cytometry | Significant increase in intracellular free radicals | arvojournals.orgresearchgate.net |
| MCF-7 (Breast Cancer) | Tert-butyl hydrogen peroxide (TBHP) | Real-time Fluorescence Measurement | Time and dose-dependent increase in ROS | nih.gov |
Neurodegenerative Diseases (e.g., Parkinson's Disease)
Oxidative stress is a well-established factor in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. The excessive production of reactive oxygen species (ROS) can lead to neuronal damage and death. This compound (DCFH-DA) serves as a crucial tool for investigating the role of oxidative stress in these debilitating conditions.
In the context of Parkinson's disease, studies have utilized a 2',7'-dichlorofluorescein (DCF) fluorescence assay to measure ROS levels in post-mortem brain tissue. Research has shown that ROS activity is significantly higher in the substantia nigra of Parkinson's disease patients compared to controls nih.gov. This finding supports the hypothesis that increased oxidative stress contributes to the degeneration of dopaminergic neurons in this brain region.
Similarly, in models of Alzheimer's disease, DCFH-DA has been used to assess ROS generation in human neuronal-glial (HNG) cells in response to various stressors, including amyloid-β peptides and neurotoxic trace metals nih.gov. These studies have demonstrated that such factors can induce ROS production, providing a potential mechanism for neuronal damage in Alzheimer's disease nih.gov. The ability to quantify ROS levels with DCFH-DA allows researchers to screen for potential therapeutic agents that can mitigate oxidative stress and potentially slow the progression of neurodegenerative diseases.
| Disease Model | Sample/Cell Type | Key Finding | Reference |
|---|---|---|---|
| Parkinson's Disease | Substantia Nigra Tissue | 2-fold higher ROS activity in PD samples compared to controls | nih.gov |
| Alzheimer's Disease | Human Neuronal-Glial (HNG) Cells | Aβ peptides and trace metals induce ROS generation | nih.gov |
Inflammation and Immune Response Studies
The production of reactive oxygen species (ROS), often referred to as the "oxidative burst," is a fundamental component of the inflammatory response and the functioning of the immune system. Phagocytic cells, such as neutrophils and macrophages, generate large amounts of ROS to kill invading pathogens. This compound (DCFH-DA) is widely used to study this process and the role of oxidative stress in inflammation.
Flow cytometry in conjunction with DCFH-DA is a common method to measure the oxidative burst in immune cells. This technique allows for the analysis of ROS production in individual cells within a heterogeneous population. For example, it has been used to detect ROS generation in macrophages in response to specific stimuli, such as FcγR cross-linking researchgate.netsemanticscholar.org. This provides insights into the signaling pathways that trigger the oxidative burst.
Similarly, the respiratory burst activity in polymorphonuclear neutrophils (PMNs) can be detected using fluorescent probes like DCFH-DA and analyzed by flow cytometry researchgate.net. This is crucial for understanding the antimicrobial activity of these cells and for identifying potential defects in their function in various disease states. The ability to quantify ROS production in immune cells is essential for studying the pathophysiology of inflammatory diseases and for the development of anti-inflammatory therapies.
| Immune Cell Type | Stimulus | Measurement Technique | Application | Reference |
|---|---|---|---|---|
| Macrophages | FcγR cross-linking | Flow Cytometry with DCFH-DA | Studying specific pathways of ROS generation | researchgate.netsemanticscholar.org |
| Polymorphonuclear Neutrophils (PMNs) | Phorbol myristate acetate (PMA) | Flow Cytometry with DCFH | Detecting respiratory burst activity | researchgate.net |
Radiation Biology and DNA Damage
Ionizing radiation is a well-known inducer of cellular damage, with a significant portion of its effects mediated through the generation of reactive oxygen species (ROS). These ROS can, in turn, cause damage to cellular components, including DNA. This compound (DCFH-DA) is a valuable tool for studying the role of oxidative stress in the cellular response to radiation.
The DCF assay has been adapted to quantify oxidative stress in cultured cells following exposure to ionizing radiation. For example, a study on human breast epithelial cell cultures demonstrated that the DCF assay is capable of detecting increased oxidation of DCFH after exposure to gamma rays at very low doses springernature.com. The increase in fluorescence was found to be directly proportional to the radiation dose, providing a sensitive method for measuring radiation-induced oxidative stress springernature.com.
Furthermore, DCFH-DA can be used to investigate the mechanisms by which certain agents may act as radiosensitizers. A study on B-16 melanoma and OV-90 ovarian cells showed that ozonized oil nanoemulsions (OZNEs) induced DNA damage via an increase in ROS production following X-ray irradiation nih.gov. The measurement of ROS using DCFH-DA helped to elucidate the radiosensitizing effect of OZNEs, suggesting their potential to optimize cancer radiotherapy nih.gov.
| Cell Type | Radiation Type | Key Finding using DCF Assay | Reference |
|---|---|---|---|
| Human Breast Epithelial Cells | Gamma rays | Dose-dependent increase in DCF fluorescence, sensitive to low doses | springernature.com |
| B-16 Melanoma and OV-90 Ovarian Cells | X-rays | OZNEs plus radiation increased ROS production and DNA damage | nih.gov |
Retinal Oxidative Stress
The retina is a highly metabolic tissue that is particularly susceptible to oxidative stress, which is implicated in the pathogenesis of various retinal diseases, including age-related macular degeneration and diabetic retinopathy. This compound (DCFH-DA) has been instrumental in the study of retinal oxidative stress, both in vitro and in vivo.
In vitro studies have used DCFH-DA to assess oxidative stress in retinal cell cultures. For example, the protective effects of antioxidants like astaxanthin against hydrogen peroxide-induced ROS production in cultured retinal cells have been demonstrated using the DCF assay fiteyes.com. This allows for the screening of compounds that may protect the retina from oxidative damage.
More recently, methods have been developed for the in vivo quantification of retinal oxidative stress using DCFH-DA. A fluorophotometric method has been established to measure oxidative stress in the rabbit retina in vivo. This technique involves the perfusion of the eye with DCFH-DA and subsequent measurement of DCF fluorescence arvojournals.org. This in vivo approach provides a more physiologically relevant assessment of retinal oxidative stress and is a valuable tool for studying the progression of retinal diseases and the efficacy of therapeutic interventions arvojournals.org.
| Study Type | Model | Application of DCFH-DA | Key Finding | Reference |
|---|---|---|---|---|
| In vitro | Cultured Retinal Cells | Measuring H2O2-induced ROS production | Astaxanthin reduced ROS production | fiteyes.com |
| In vivo | Rabbit Retina | Fluorophotometric quantification of DCF | Established a method for in vivo measurement of retinal oxidative stress | arvojournals.org |
Environmental Toxicology and Stress Responses
This compound is a widely used biomarker in environmental toxicology to assess the oxidative stress induced by various pollutants in a range of organisms. The exposure of organisms to environmental contaminants can lead to an overproduction of reactive oxygen species (ROS), resulting in cellular damage. The DCFH-DA assay provides a sensitive method for detecting this sublethal toxic effect.
In aquatic toxicology, DCFH-DA has been used to measure oxidative stress in organisms such as the water flea, Daphnia magna, a key indicator species. Studies have investigated the effects of pesticides and nanoparticles on the induction of ROS in Daphnia magna. For example, exposure to the pesticide lindane has been shown to induce oxidative stress, which can be quantified by measuring changes in biomarkers of anti-oxidative capacity and oxidative damage researchgate.net. Similarly, the toxicity of titanium dioxide nanoparticles in D. magna has been linked to the generation of ROS, as evidenced by increased antioxidant enzyme activities nih.gov.
The DCFH-DA assay is also adaptable for high-throughput screening of environmental samples. A method has been described for determining ROS production in intestinal and liver cell lines exposed to agricultural soil samples, providing a cost-effective tool for evaluating the potential toxicity of environmental contaminants nih.gov.
| Organism/Cell Line | Pollutant | Effect Measured with DCFH-DA | Reference |
|---|---|---|---|
| Daphnia magna | Lindane (Pesticide) | Induction of oxidative stress | researchgate.net |
| Daphnia magna | Titanium Dioxide Nanoparticles | ROS generation and increased antioxidant enzyme activity | nih.gov |
| HuTu-80 (Intestinal) and H4IIE-luc (Liver) Cells | Agricultural Soil Samples | Intracellular ROS production | nih.gov |
Nanomaterial-Induced Oxidative Stress
The increasing use of nanomaterials in various fields has raised concerns about their potential toxicity. One of the key mechanisms of nanomaterial-induced toxicity is the generation of ROS, leading to oxidative stress. This compound has been instrumental in assessing the oxidative potential of a wide range of nanomaterials.
Researchers have employed the DCFH-DA assay to investigate the cellular response to various nanoparticles. For instance, studies have examined the interaction of silica (B1680970) (SiO2), iron oxide (Fe3O4 and Fe2O3), and titanium dioxide (TiO2) nanoparticles with rat hepatocytes nih.govresearchgate.netsigmaaldrich.comsci-hub.box. These studies have demonstrated that the uptake of these nanoparticles can lead to an increase in intracellular ROS levels. Similarly, the DCFH-DA assay has been used to quantify ROS generation in human skin cells (HaCaT and HDFn) exposed to functionalized titanium dioxide nanoparticles, revealing a significant increase in fluorescence at certain concentrations nih.gov.
Zinc oxide nanoparticles (ZnO-NPs) have also been a subject of intense research regarding their ROS-inducing capabilities. Studies have utilized DCFH-DA to measure ROS in various cell lines, including human epidermoid carcinoma cells (A431), human lung epithelial cells (A549), and mouse macrophage cells (Ana-1), after exposure to ZnO-NPs scispace.complos.orgmdpi.com. These investigations have consistently shown a dose-dependent increase in ROS production, highlighting the role of oxidative stress in the cytotoxic effects of these nanoparticles.
| Nanomaterial | Cell Type | Key Findings |
| Silica (SiO2), Iron Oxide (Fe3O4, Fe2O3), Titanium Dioxide (TiO2) | Rat Hepatocytes | Nanoparticle uptake correlated with increased ROS production. nih.govresearchgate.netsigmaaldrich.comsci-hub.box |
| Functionalized Titanium Dioxide (TiO2) | Human Skin Cells (HaCaT and HDFn) | Statistically significant increase in fluorescence (ROS) at a concentration of 100 µg/mL in HDFn cells. nih.gov |
| Zinc Oxide (ZnO) | Human Epidermoid Carcinoma Cells (A431) | A significant, dose-dependent increase in ROS generation was observed, with up to a 119.81% increase at 10 µM. mdpi.com |
| Zinc Oxide (ZnO) | Human Lung Epithelial Cells (A549), Mouse Macrophage Cells (Ana-1) | Exposure to ZnO nanoparticles induced ROS production. scispace.com |
Exposure to Xenobiotics and Environmental Toxins
Xenobiotics, which are foreign chemical substances found within an organism that are not normally naturally produced or expected to be present, can induce oxidative stress and cellular damage. The DCFH-DA assay is a valuable tool for screening and evaluating the oxidative effects of these compounds.
Studies have utilized this assay to investigate the impact of environmental toxins on various cell types. For example, the DCFH-DA assay has been used to determine ROS production in human duodenum epithelial adenocarcinoma (HuTu-80) and rat liver epithelial hepatoma (H4IIE-luc) cells after exposure to agricultural soil samples, providing a method for high-throughput screening of environmental contaminants nih.govresearchgate.net.
A prominent xenobiotic that has been studied extensively using the DCFH-DA assay is bisphenol A (BPA), an industrial chemical used to make certain plastics and resins. Research has shown that BPA can induce ROS production in a variety of cell lines. For instance, in Saccharomyces cerevisiae cells, a high concentration of BPA (1000 µM) was found to cause a nearly 15-fold increase in total ROS levels mdpi.com. In cultured Neuro2a and GC1 cells, BPA was also found to induce ROS production and compromise mitochondrial function nih.gov. Furthermore, in HUH-7 cells, BPA exposure led to increased intracellular ROS levels, which was linked to the promotion of fatty acid uptake researchgate.net.
| Xenobiotic/Toxin | Cell Type | Key Findings |
| Agricultural Soil Samples | Human Duodenum Epithelial Adenocarcinoma (HuTu-80), Rat Liver Epithelial Hepatoma (H4IIE-luc) | The assay was validated as a tool for determining ROS production in response to environmental samples. nih.govresearchgate.net |
| Bisphenol A (BPA) | Saccharomyces cerevisiae | Exposure to 1000 µM BPA resulted in an almost 15-fold increase in total ROS levels. mdpi.com |
| Bisphenol A (BPA) | Neuro2a and GC1 cells | BPA induced ROS production and compromised mitochondrial function. nih.gov |
| Bisphenol A (BPA) | HUH-7 cells | BPA exposure increased intracellular ROS levels, promoting fatty acid uptake. researchgate.net |
Cellular Response to Physiological Stimuli
Phagocytosis and Respiratory Burst
Phagocytosis is a fundamental cellular process whereby cells engulf large particles. In professional phagocytes, such as neutrophils and macrophages, this process is often accompanied by a "respiratory burst" or "oxidative burst," which is a rapid release of ROS. This production of ROS is a crucial component of the innate immune system's defense against pathogens.
This compound is widely used to measure the respiratory burst in phagocytes. The assay allows for the quantification of ROS produced in response to various stimuli. For example, studies have used DCFH-DA to measure the oxidative burst in human neutrophils stimulated with phorbol 12-myristate 13-acetate (PMA) or opsonized Escherichia coli researchgate.netnih.gov. These studies have demonstrated a significant increase in DCF fluorescence, indicating a robust production of ROS.
The versatility of the DCFH-DA assay allows for its use in various platforms, including microplate fluorometry and flow cytometry, to provide rapid and quantitative measurements of the oxidative burst nih.govnih.gov. This has made it a valuable tool for screening the immunomodulating activities of various substances and for studying the cellular mechanisms of the innate immune response.
| Stimulus | Phagocytic Cell Type | Fold Increase in DCF Fluorescence |
| Phorbol 12-myristate 13-acetate (PMA) | Human Neutrophils | 12.5-fold researchgate.netnih.gov |
| Escherichia coli (opsonized) | Human Neutrophils | 4.7-fold researchgate.netnih.gov |
Analytical Techniques Employing Diacetyldichlorofluorescein
Fluorescence Spectroscopy and Spectrofluorometry
Fluorescence spectroscopy and spectrofluorometry are fundamental techniques used to measure the fluorescence of DCF. These methods allow for the quantitative analysis of ROS production by measuring the intensity of the emitted light from DCF when it is excited by a specific wavelength. researchgate.net Spectrofluorometers can be used to determine the optimal excitation and emission wavelengths and to quantify the fluorescence intensity from cell lysates or in real-time kinetics. researchgate.netnih.gov
The fluorescent product, 2',7'-dichlorofluorescein (B58168) (DCF), exhibits distinct excitation and emission spectra that are crucial for its detection. While the precise wavelengths can vary slightly depending on the solvent, pH, and the specific instrumentation used, they generally fall within a well-defined range. nih.gov The excitation maximum is typically around 485-504 nm, and the emission maximum is around 523-530 nm. aatbio.comnih.govfluorofinder.comsigmaaldrich.com For instance, in one study, the excitation and emission wavelengths were set at 480 nm and 520 nm, respectively. researchgate.net Another report specifies an excitation peak at 501 nm and an emission peak at 524 nm. fluorofinder.com A Perkin-Elmer LS-50B fluorimeter was used with an excitation wavelength of 502 nm and an emission wavelength of 523 nm to monitor DCF fluorescence. medchemexpress.com The spectral properties of DCF can be influenced by environmental factors such as pH; changes in pH can affect the absorption spectrum as well as the fluorescence emission and excitation spectra. nih.gov
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
|---|---|---|
| 504 | 525 | aatbio.com |
| 485 | 530 | nih.gov |
| 501 | 524 | fluorofinder.com |
| 504 | 529 | sigmaaldrich.com |
| 511 | 533 | lumiprobe.com |
| 502 | 523 | medchemexpress.com |
| 480 | 520 | researchgate.net |
The quantification of fluorescence intensity is directly proportional to the amount of DCF produced, which in turn reflects the level of intracellular ROS. biocompare.comresearchgate.net Microplate readers are commonly employed for high-throughput quantification of DCF fluorescence in cell-based assays. nih.govnih.gov For these measurements, cells are typically cultured in 96-well plates, treated with the compound of interest, and then incubated with DCFH-DA. The resulting fluorescence is read at the appropriate excitation and emission wavelengths. nih.gov
To ensure accuracy, the measured fluorescence values are often normalized. A common method is to normalize the fluorescence intensity to the total protein concentration in the corresponding cell lysate. nih.gov Another approach is to normalize the data to the number of cells per well, which can be determined by a DNA quantification assay, such as the Hoechst assay. nih.gov It is also important to correct for background fluorescence and the autoxidation of DCFH-DA by subtracting the fluorescence intensity of a cell-free control. nih.gov Research has shown that the change in measured fluorescence is linear with cell density over a certain range, for example, from 2 x 10^5 to 1 x 10^6 cells/well. nih.gov
Fluorescence Microscopy
Fluorescence microscopy is a powerful technique for visualizing the spatial distribution of DCF within cells. biotium.com It provides qualitative and semi-quantitative information about the location and intensity of ROS production. This method is advantageous as it can provide clear, visible fluorescent images of ROS generation within individual cells. nih.gov
Confocal laser scanning microscopy (CLSM) offers significant advantages over conventional widefield fluorescence microscopy by providing high-resolution optical sections of a specimen. ucc.ie This technique is particularly useful for determining the subcellular localization of DCF fluorescence. nih.gov By eliminating out-of-focus light, CLSM allows for the precise localization of ROS production within specific organelles. evidentscientific.com
Studies have utilized CLSM to investigate the distribution of DCF within cardiac myocytes, revealing a preferential accumulation of the probe in mitochondria. nih.gov This suggests that mitochondria are a primary site of ROS production under certain conditions. In such experiments, cells are loaded with DCFH-DA, and the fluorescence of DCF is excited using a laser line, commonly the 488 nm line of an argon ion laser. nih.gov The emitted fluorescence is then collected through a specific bandpass filter to generate high-resolution images of DCF distribution. nih.govresearchgate.net
Time-lapse fluorescence microscopy is a technique used to observe and record dynamic cellular processes over time. thermofisher.comnih.gov By capturing a series of images at regular intervals, researchers can study the temporal changes in DCF fluorescence, providing insights into the kinetics of ROS production in response to various stimuli. pragolab.cz This method is invaluable for understanding the real-time cellular response to oxidative stress. mdpi.com
For successful time-lapse imaging, it is crucial to maintain physiological conditions for the cells on the microscope stage, including temperature and CO2 levels. pragolab.cz The imaging system must be capable of capturing images fast enough to resolve the dynamics of the process being studied. pragolab.cz Quantitative time-lapse microscopy, combined with automated image analysis, allows for the tracking of fluorescence changes in single cells over time, offering a powerful tool to study the dynamics of protein activity and other cellular events. nih.gov While DAPI staining, another common fluorescent technique, can be phototoxic with the UV light exposure required, other stains are more suitable for live-cell time-lapse microscopy. nih.gov
Flow Cytometry for Cell-Based Assays
In a typical flow cytometry experiment, cells are treated and then stained with DCFH-DA. The cells are then passed in a single file through a laser beam. The resulting fluorescence from each cell that has taken up the dye and produced ROS is detected and quantified. biocompare.com The intensity of the fluorescence is proportional to the amount of intracellular ROS. researchgate.net This technique allows for the rapid analysis of thousands of cells, providing a statistically robust measurement of the distribution of ROS levels within the population. tno.nl The fluorescence emitted by DCF, which has an emission of approximately 529 nm, can be measured in the FL-1 green channel of a flow cytometer. biocompare.com Results from flow cytometry analysis have been shown to correlate well with those from fluorescence concentration analyzer measurements. nih.gov
Microplate Reader-Based Assays for High-Throughput Screening
The adaptation of the diacetyldichlorofluorescein (DCFH-DA) assay to a microplate format has been a significant advancement for high-throughput screening (HTS) in drug discovery and toxicology. bmglabtech.commoleculardevices.comnih.gov This transition allows for the rapid and systematic evaluation of the effects of numerous compounds on cellular reactive oxygen species (ROS) production. moleculardevices.comnih.gov The suitability of the DCFH-DA assay for HTS is rooted in its homogeneous, "mix-and-read" nature, which is compatible with the automation, miniaturization, and rapid data acquisition required for screening large compound libraries. bmglabtech.comnih.govnih.gov Assays are typically performed in 96-well or 384-well microplates, enabling simultaneous analysis of multiple samples and conditions, thereby increasing efficiency and reducing reagent costs. bmglabtech.comnih.govnih.gov
The fundamental principle of the assay remains consistent in the microplate format. abcam.combioquochem.com The cell-permeant DCFH-DA is taken up by cells and deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH). nih.govabcam.combioquochem.com In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using a microplate reader. nih.govabcam.combioquochem.com The fluorescence intensity is directly proportional to the level of intracellular ROS. The detection is typically carried out at excitation wavelengths around 485-495 nm and emission wavelengths of 520-535 nm. nih.govnih.govabcam.comnih.gov
Detailed Research Findings
Microplate-based DCFH-DA assays have been successfully employed to screen for antioxidant properties of various molecules. One study adapted the assay to evaluate oxidative stress in unprocessed whole semen in a 96-well plate format. nih.gov This method avoided artifacts from centrifugation and allowed for the rapid screening of pro-glutathione compounds for their ability to reduce ROS levels. nih.gov In this research, semen samples were incubated with DCFH-DA, and the fluorescence was monitored over time after the addition of various antioxidant compounds. The results demonstrated that pro-glutathione molecules led to a significant reduction in semen oxidation levels. nih.gov
For instance, the antioxidant effects of Glutathione (GSH), a hydrophobic derivative (GSH-C4), N-Acetylcysteine (NAC), and another compound (I-152) were compared. The findings showed that at concentrations from 0.01 to 1 mM, GSH-C4 was more effective than GSH in decreasing fluorescence, and I-152 caused a significant reduction in ROS at a concentration of 1 mM. nih.gov
| Compound | Concentration (mM) | Observed Effect on DCF Fluorescence |
|---|---|---|
| GSH-C4 | 0.01 - 1 | More effective than GSH in decreasing fluorescence across the tested range. |
| NAC | 0.01 - 1 | Showed antioxidant activity. |
| I-152 | 1 | Caused a significant decrement in semen oxidation levels compared to control. |
| GSH | 0.01 - 1 | Used as a reference antioxidant. |
Another application involves the screening of compounds that protect red blood cells (RBCs) from oxidant-induced damage. nih.gov A test known as TSOX was developed using the DCFH-DA probe in a 96-well plate format to quantify ROS generation in RBCs after exposure to various oxidants and potential antioxidants. nih.gov This HTS-compatible assay design demonstrated that oxidants like AAPH, diamide, and H2O2 increased DCF fluorescence, while pre-incubation with antioxidants such as ascorbic acid, uric acid, and trolox offered significant protection. nih.gov
The development of standardized operating procedures (SOPs) has been crucial for ensuring the reliability and reproducibility of the DCFH-DA assay in a high-throughput context. Research focused on creating an SOP for the acellular assessment of ROS produced by nanomaterials highlights key parameters for optimization. tandfonline.com This work, conducted in a 96-well plate format, established optimal probe concentrations and the necessity of kinetic readings (e.g., at 0, 30, 60, and 90 minutes) to accurately capture the ROS generation profile. The study also emphasized the importance of data normalization using a stable chemical positive control, such as SIN-1, to improve inter-laboratory variability. tandfonline.com
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Plate Format | 96-well, 384-well | bmglabtech.comnih.govtandfonline.com |
| DCFH-DA Working Concentration | 10 - 25 µM | bioquochem.comnih.gov |
| Incubation Time | 30 - 45 minutes | abcam.comnih.gov |
| Excitation Wavelength | 485 - 495 nm | nih.govnih.govtandfonline.com |
| Emission Wavelength | 520 - 535 nm | nih.govnih.govtandfonline.com |
| Positive Controls | H₂O₂, tert-butyl hydroperoxide (TBHP), SIN-1 | nih.govbioquochem.comtandfonline.com |
| Measurement Mode | Kinetic or Endpoint | nih.govtandfonline.com |
While widely used, it is noted in the scientific literature that the DCFH-DA dye can have limitations regarding its specificity and can be prone to auto-oxidation, leading some researchers to explore alternative probes like dihydroethidium (DHE) for certain HTS applications. nih.govnih.gov However, due to its low cost, ease of use, and high sensitivity to changes in the cellular redox state, the this compound-based microplate assay remains a valuable and extensively utilized tool for the primary high-throughput screening of compounds modulating oxidative stress. nih.govmdpi.com
Derivatives and Future Directions in Diacetyldichlorofluorescein Research
Synthesis and Characterization of Novel Diacetyldichlorofluorescein Analogs
The development of novel analogs of this compound is a key area of research aimed at improving the probe's performance. Modifications to the parent molecule are designed to enhance properties such as cell retention, thereby preventing leakage of the probe and its fluorescent product, which can confound results.
A significant example of such an analog is 5-(6)-Chloromethyl-2',7'-dichlorodihydrofluorescein diacetate acetyl ester (CM-H₂DCFDA-AE). This derivative incorporates a chloromethyl group that, once inside the cell, is believed to react with intracellular thiols, such as glutathione. This reaction forms a covalent bond, effectively trapping the probe within the cell and providing a more accurate measurement of intracellular ROS by minimizing signal loss due to leakage. nih.govuu.nl Research has focused on optimizing the DCFH assay using this analog, which is noted for its improved cell retention compared to the parent compound. nih.govuu.nluu.nl
The characterization of these novel analogs involves assessing their chemical properties and performance in cellular assays. Key parameters evaluated include cell permeability, intracellular localization, fluorescence properties (excitation and emission spectra), and reactivity towards different ROS and reactive nitrogen species (RNS). The primary goal is to create probes that are more stable, less prone to auto-oxidation, and offer a more reliable correlation between fluorescence intensity and the level of intracellular oxidative stress. albany.eduresearchgate.net
| Feature | This compound (DCFH-DA) | 5-(6)-Chloromethyl-2',7'-dichlorodihydrofluorescein diacetate acetyl ester (CM-H₂DCFDA-AE) |
| Key Structural Difference | Standard fluorescein (B123965) backbone | Contains an additional chloromethyl group |
| Mechanism of Retention | Relies on deacetylation to the less membrane-permeable DCFH₂ | Covalent bonding to intracellular thiols via the chloromethyl group |
| Primary Advantage | Widely used and established in literature | Improved intracellular retention, reducing leakage and signal artifacts nih.govuu.nl |
| Primary Limitation | Prone to leakage from cells after deacetylation and oxidation nih.govuu.nl | Potential for altered reactivity due to structural modification |
Development of Targeted Probes and Bioconjugates
A major frontier in the evolution of this compound-based probes is the development of targeted molecules and bioconjugates. The non-specific distribution of DCFH-DA throughout the cell limits its ability to measure ROS in specific subcellular compartments, such as the mitochondria, which are a primary source of cellular ROS.
To address this, researchers are exploring the synthesis of bioconjugates where the this compound moiety is attached to a targeting ligand. This ligand can be a peptide, an antibody, or a small molecule with a high affinity for a specific cellular structure or protein. For example, conjugating the probe to a triphenylphosphonium (TPP) cation, which accumulates in the mitochondrial matrix due to the large mitochondrial membrane potential, could allow for the specific measurement of mitochondrial ROS. While specific DCFH-DA bioconjugates are still an emerging area, the principle is well-established with other fluorescent probes. nih.gov
The design and synthesis of these targeted probes require careful chemical strategies to link the targeting moiety to the fluorescein structure without compromising the probe's ability to be oxidized to its fluorescent form. Characterization of these bioconjugates involves not only confirming their fluorescence response to ROS but also verifying their precise subcellular localization using techniques like co-localization microscopy. nih.gov The successful development of such probes would provide invaluable tools for dissecting the complex role of ROS in distinct cellular pathways and organelles. nih.gov
Integration with Nanotechnology for Enhanced Performance
The intersection of this compound and nanotechnology is primarily focused on assessing the biological impact of nanomaterials. The formation of ROS and the subsequent induction of oxidative stress are considered key mechanisms of nanomaterial toxicity. uu.nl The DCFH-DA assay has become a simple, cost-effective, and widely used screening tool to evaluate the potential hazard of new nanomaterials at an early stage of development. nih.govtandfonline.com
Research in this area involves using the DCFH-DA assay to measure ROS production induced by a variety of engineered nanomaterials, including metal oxides like zinc oxide (ZnO), copper(II) oxide (CuO), and manganese(III) oxide (Mn₂O₃). tandfonline.com By exposing cells treated with DCFH-DA to these nanoparticles, scientists can quantify the resulting increase in fluorescence to gauge the material's capacity to induce oxidative stress. researchgate.net
To improve the reliability and reproducibility of these assessments, efforts have been made to develop standardized operating procedures (SOPs) for using the DCFH-DA assay in the context of nanotoxicology. tandfonline.com These SOPs help minimize variability between different laboratories and provide a more robust framework for comparing the oxidative potential of various nanomaterials. tandfonline.com However, this integration also highlights the assay's limitations, as interactions between the nanoparticles and the dye itself can sometimes lead to artifacts, necessitating careful controls. uu.nl
| Nanomaterial | Application of DCFH-DA Assay | Research Finding |
| Zinc Oxide (ZnO) | Hazard assessment and screening tandfonline.com | Used as a representative material to evaluate the robustness of a standardized DCFH-DA assay. |
| Copper(II) Oxide (CuO) | Hazard assessment and screening tandfonline.com | Shown to induce reproducible ROS measurements in inter-laboratory comparisons of the DCFH-DA assay. tandfonline.com |
| Manganese(III) Oxide (Mn₂O₃) | Hazard assessment and screening tandfonline.com | Used as a representative material, though reproducibility of induced effects was noted to be less than with CuO. tandfonline.com |
| Plastic Nanoparticles | Cellular ROS detection | The DCFH-DA assay, with modifications, was successfully applied to detect ROS induced by plastic nanoparticles in HeLa cells. albany.edu |
Addressing Limitations and Improving Specificity of Detection
Despite its widespread use for over four decades, the DCFH-DA assay is subject to significant limitations and controversy regarding its specificity and mechanism of action. researchgate.nettandfonline.com Addressing these drawbacks is a critical focus of ongoing research.
Key Limitations:
Lack of Specificity: The probe is not specific to a single reactive oxygen species. It does not react directly with hydrogen peroxide (H₂O₂) but is readily oxidized by hydroxyl radicals (•OH), hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻), as well as by reactions involving peroxidases and cytochrome c. nih.govresearchgate.netmdpi.com This makes it a general indicator of oxidative stress rather than a tool for measuring a specific ROS. uu.nl
Complex Chemistry: The intracellular chemistry of the probe is complex. Its oxidation can be influenced by cellular factors like intracellular iron levels and peroxidase activity, leading to potential artifacts. nih.gov
Probe Leakage: Both the deacetylated probe (DCFH₂) and its oxidized, fluorescent product (2',7'-dichlorofluorescein or DCF) can leak out of cells. nih.govuu.nl This translocation to the supernatant makes it difficult to distinguish between intracellular and extracellular ROS production, especially when using plate reader-based measurements. nih.govuu.nl
Photo-instability: The probe can be photo-oxidized by light irradiation during microscopy or plate reading, which can artificially increase the fluorescence signal and lead to an overestimation of ROS levels. albany.edu
Strategies for Improvement:
Methodological Refinements: To overcome the issue of probe leakage and extracellular signals, the use of flow cytometry is recommended over standard fluorescence plate readers. nih.govuu.nl Flow cytometry allows for single-cell analysis and gating strategies that can better isolate the intracellular fluorescence signal, thereby improving assay sensitivity and accuracy. nih.govnih.gov
Use of Improved Analogs: As discussed, analogs like CM-H₂DCFDA-AE with better cellular retention are used to minimize artifacts caused by probe leakage. nih.govuu.nl
Careful Experimental Controls: Researchers emphasize the need for appropriate controls to account for auto-oxidation, photo-oxidation, and potential direct interactions between the probe and the substance being tested. tandfonline.com
Validation with Other Techniques: Due to the probe's lack of specificity, it is strongly recommended that findings from the DCFH-DA assay be validated with more specific methods, such as high-performance liquid chromatography (HPLC) to identify specific oxidation products or electron paramagnetic resonance (EPR) spectroscopy. nih.gov
| Limitation | Strategy for Improvement |
| Lack of specificity for a single ROS nih.govmdpi.com | Use as a general indicator of oxidative stress; validate findings with more specific methods like HPLC or EPR. nih.gov |
| Probe and product leakage from cells nih.govuu.nl | Use of flow cytometry instead of plate readers; employ analogs with improved cell retention (e.g., CM-H₂DCFDA-AE). nih.govuu.nl |
| Signal amplification by light irradiation albany.edu | Minimize light exposure during experiments; develop standardized irradiation protocols if unavoidable. albany.edu |
| Interference from intracellular components (e.g., iron, peroxidases) nih.gov | Acknowledge these potential interferences in data interpretation; use appropriate cellular controls. |
Q & A
Q. How does diacetyldichlorofluorescein function as a ROS detection probe in cellular assays?
DCFH-DA is a cell-permeable, non-fluorescent probe that undergoes deacetylation by intracellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH). Upon oxidation by reactive oxygen species (ROS), it converts to the fluorescent compound 2',7'-dichlorofluorescein (DCF), emitting green fluorescence (ex/em: 488/525 nm). Key methodological considerations:
- Cell permeability : Ensure proper incubation time (typically 20–60 minutes) for intracellular uptake .
- Quenching controls : Include catalase or ROS scavengers (e.g., NAC) to validate specificity .
- Signal normalization : Use parallel assays (e.g., MTT) to account for cell viability effects on fluorescence .
Q. What are the standard protocols for optimizing DCFH-DA concentration and incubation time?
Protocols vary by cell type and ROS stimulus. Below is a comparative table from published studies:
*Note: 10 mM in likely represents a typographical error; typical concentrations range from 1–20 µM. Adjust based on pilot studies to avoid cytotoxicity .
Advanced Research Questions
Q. How to resolve discrepancies in ROS levels measured using DCFH-DA across different cell types?
Discrepancies may arise due to:
- Esterase activity variability : Cells with low esterase activity (e.g., certain cancer lines) may underconvert DCFH-DA. Validate using a positive control (e.g., H₂O₂ treatment) .
- Autofluorescence : Use unstained controls and spectral overlap correction in flow cytometry .
- Oxidant specificity : DCFH-DA detects multiple ROS (e.g., •OH, ONOO⁻). Combine with probes like MitoSOX™ for subcellular localization .
Q. What methodological controls are critical when studying ROS in combination therapies?
- Pharmacological inhibitors : Pre-treat cells with inhibitors (e.g., PP2 for Src kinase) to isolate ROS sources .
- DNA damage correlation : Pair DCFH-DA with comet assays or γH2AX staining to link ROS to genotoxic effects .
- Temporal resolution : Use real-time fluorescence plates to capture dynamic ROS bursts, as cumulative measurements may mask transient effects .
Q. How to address artifacts in DCFH-DA assays caused by light sensitivity or pH shifts?
- Light protection : Conduct all steps in the dark to prevent photo-oxidation .
- pH calibration : Maintain physiological pH (7.4) during staining; acidic environments (e.g., tumor microregions) artificially enhance fluorescence .
- Batch validation : Confirm probe purity via HPLC (≥97%) and test each batch with a standardized ROS inducer .
Methodological Best Practices
- Synthesis and storage : DCFH-DA should be stored desiccated at -20°C. Reconstitute in anhydrous DMSO to prevent hydrolysis .
- Data normalization : Express fluorescence as fold change relative to untreated controls to account for baseline variability .
- Alternative probes : For long-term assays, consider ratiometric probes (e.g., roGFP) to mitigate DCFH-DA photobleaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
